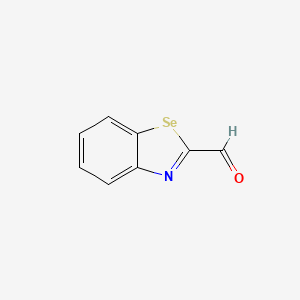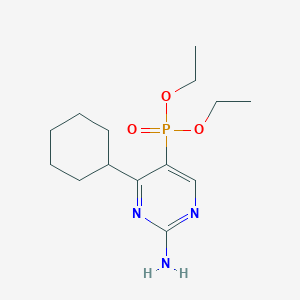![molecular formula C12H17N3O2 B14290590 N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide CAS No. 116229-34-6](/img/structure/B14290590.png)
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain bearing an oxo group and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with the oxo and isopropylamino groups can be synthesized through a multi-step process involving the protection and deprotection of functional groups.
Coupling with Pyridine-3-carboxylic Acid: The synthesized propyl chain is then coupled with pyridine-3-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the propyl chain, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or modified propyl chains.
Aplicaciones Científicas De Investigación
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The presence of the oxo and isopropylamino groups can influence its binding interactions and overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-Oxo-3-[(methyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
N-{3-Oxo-3-[(ethyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can result in different reactivity and binding interactions compared to its methyl or ethyl analogs.
Propiedades
Número CAS |
116229-34-6 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-[3-oxo-3-(propan-2-ylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)15-11(16)5-7-14-12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
QICNAVAMYMCWQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CCNC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
